REACTION_CXSMILES
|
Cl.[NH:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10].[OH-].[Na+]>O>[NH:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[C:9]#[N:10] |f:0.1,2.3|
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
Cl.N1C(=NC=C1)C1=C(C#N)C=CC=C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
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Filtration of the resultant precipitate and recrystallization from ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C1=C(C#N)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |